(R)-3-(Bromomethyl)piperidine

Chiral resolution Enantiomeric purity Stereochemical integrity

(R)-3-(Bromomethyl)piperidine (CAS 2165671-87-2) is a chiral piperidine derivative featuring a reactive bromomethyl group at the 3-position of the piperidine ring in the (R)-configuration. The piperidine scaffold is a privileged structural motif present in over 70 FDA-approved drugs, while the bromomethyl group enables diverse downstream functionalization via nucleophilic substitution, cross-coupling, and reductive amination reactions.

Molecular Formula C6H12BrN
Molecular Weight 178.07 g/mol
Cat. No. B15225851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Bromomethyl)piperidine
Molecular FormulaC6H12BrN
Molecular Weight178.07 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CBr
InChIInChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m0/s1
InChIKeyMMGZHQGOTPGBQL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Bromomethyl)piperidine: Chiral Piperidine Building Block Procurement Overview


(R)-3-(Bromomethyl)piperidine (CAS 2165671-87-2) is a chiral piperidine derivative featuring a reactive bromomethyl group at the 3-position of the piperidine ring in the (R)-configuration [1]. The piperidine scaffold is a privileged structural motif present in over 70 FDA-approved drugs, while the bromomethyl group enables diverse downstream functionalization via nucleophilic substitution, cross-coupling, and reductive amination reactions [1]. The compound is commercially available as a free base from multiple suppliers, with purity specifications typically ranging from 95% to 98%, and is also offered as the hydrochloride salt for enhanced stability in certain synthetic workflows .

Why (R)-3-(Bromomethyl)piperidine Cannot Be Freely Substituted with Racemic or (S)-Enantiomer Analogs


Substitution of (R)-3-(bromomethyl)piperidine with its racemic mixture (CAS 1011407-68-3) or the (S)-enantiomer is not chemically or pharmacologically equivalent. While both enantiomers share identical molecular formulas (C6H12BrN, MW 178.07) and physicochemical descriptors including XLogP3 (1.3), topological polar surface area (12 Ų), and hydrogen bond donor/acceptor counts [1], their opposite chirality at the C3 stereocenter produces divergent interactions with chiral biological targets—a principle established across chiral piperidine derivatives [1]. In pharmaceutical development, the use of a single enantiomer versus a racemate directly impacts the stereochemical purity of downstream drug candidates, influencing pharmacological activity, metabolic stability, and regulatory filing requirements . Furthermore, commercial availability and pricing differ substantially between enantiomerically pure and racemic forms, with the chiral (R)-product commanding distinct procurement considerations .

(R)-3-(Bromomethyl)piperidine: Quantitative Differentiation Evidence vs. Comparators


Enantiomeric Purity Specification: (R)-3-(Bromomethyl)piperidine vs. Racemic Mixture

(R)-3-(Bromomethyl)piperidine (CAS 2165671-87-2) is offered commercially with defined enantiomeric purity, whereas the racemic mixture (CAS 1011407-68-3) contains equal proportions of (R)- and (S)-enantiomers . The (R)-product is specified as a single stereoisomer based on the (R)-configuration at the C3 position, as indicated by its distinct CAS registry number and chiral SMILES notation BrC[C@H]1CNCCC1 . In contrast, the racemic material carries the CAS 1011407-68-3 and is defined without stereochemical specification .

Chiral resolution Enantiomeric purity Stereochemical integrity

Commercial Purity Tier Comparison: (R)-Enantiomer vs. Racemate Supply Options

The (R)-3-(bromomethyl)piperidine product is available at a purity specification of 98% (CAS 2165671-87-2) from certain suppliers , while alternative vendors offer the (R)-product at 95% purity . The racemic mixture (CAS 1011407-68-3) is commercially supplied at specifications of NLT 98% (Not Less Than 98%) or 95%+ . These purity specifications represent distinct procurement options with different quality tiers.

Commercial availability Purity specification Supply chain

Patent-Documented Application: (R)-N-Boc-3-(Bromomethyl)piperidine as an OGA Inhibitor Intermediate

The (R)-configuration of 3-(bromomethyl)piperidine is structurally specified in patent literature for pharmaceutical applications. The protected derivative (R)-N-Boc-3-(bromomethyl)piperidine (CAS 1002359-91-2) is explicitly cited as a synthetic intermediate in patents covering O-glycoprotein-2-acetamido-2-deoxy-3-D-glycopyranosidase (OGA) inhibitors, a therapeutic target for neurological disorders . The patent documentation specifies the (R)-stereochemistry as integral to the synthetic route, whereas racemic or (S)-configured alternatives would produce stereochemically divergent products with potentially altered or nullified pharmacological activity.

OGA inhibitor Neurological disorders Medicinal chemistry

Reaction Site Competition: Bromomethyl vs. Piperidine NH Alkylation Selectivity

The free base (R)-3-(bromomethyl)piperidine contains two nucleophile-reactive sites: the secondary amine nitrogen (hydrogen bond donor count = 1, acceptor count = 1) and the electrophilic bromomethyl carbon [1]. In nucleophilic substitution reactions, the free NH group competes with external nucleophiles for the bromomethyl electrophile, leading to potential intramolecular alkylation or oligomerization side products. This site competition is intrinsic to the unprotected piperidine scaffold [1].

Nucleophilic substitution Site selectivity Protecting group strategy

Computed Physicochemical Property Profile Supporting Downstream Synthesis Planning

The computed physicochemical properties of (R)-3-(bromomethyl)piperidine provide quantitative parameters relevant to synthetic route design and purification strategy. Key computed values include XLogP3 = 1.3, topological polar surface area (TPSA) = 12 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 1, and rotatable bond count = 1 [1]. These properties are identical for both (R)- and (S)-enantiomers and the racemate [1].

Physicochemical properties Lipophilicity Drug-likeness

Optimal Procurement and Application Scenarios for (R)-3-(Bromomethyl)piperidine


Chiral Pharmaceutical Intermediate for OGA Inhibitor Development

(R)-3-(Bromomethyl)piperidine serves as a stereochemically defined building block for synthesizing OGA (O-GlcNAcase) inhibitors, a therapeutic class under investigation for neurological disorders including tauopathies and Alzheimer's disease . The (R)-configuration is specified in patent literature for this application, and procurement of the single enantiomer ensures alignment with patent-defined synthetic routes, avoiding stereochemical divergence that would occur with racemic starting material. For large-scale pharmaceutical synthesis, the Boc-protected derivative (CAS 1002359-91-2) offers site-selective reactivity without NH interference .

Stereospecific Building Block for Chiral Ligand and Catalyst Synthesis

The (R)-configured bromomethyl group provides a handle for introducing piperidine chirality into asymmetric ligands and organocatalysts. The bromomethyl moiety enables nucleophilic displacement with diverse amines, thiols, or phosphines, yielding chiral piperidine-containing ligand frameworks . The availability of the (R)-enantiomer at 98% purity supports the synthesis of enantiomerically pure catalysts where stereochemical integrity directly correlates with catalytic enantioselectivity. In contrast, racemic 3-(bromomethyl)piperidine would require post-synthetic chiral resolution of the final ligand, adding cost and reducing overall yield .

Protected Boc-Derivative for Single-Site Alkylation Workflows

For synthetic sequences requiring exclusive alkylation at the bromomethyl position without competing NH reactivity, procurement of (R)-N-Boc-3-(bromomethyl)piperidine (CAS 1002359-91-2) eliminates the need for in-house NH protection . The free base (R)-3-(bromomethyl)piperidine exhibits site competition between the NH group (HBD=1, HBA=1) and the CH2Br electrophile, potentially leading to oligomerization side products during nucleophilic substitution reactions . The Boc-protected derivative circumvents this issue entirely, providing a single reactive site for clean downstream functionalization.

Medicinal Chemistry Diversification via Nucleophilic Substitution and Cross-Coupling

The bromomethyl group of (R)-3-(bromomethyl)piperidine serves as a versatile electrophile for generating diverse chiral piperidine libraries through nucleophilic substitution with amines, thiols, and alkoxides, as well as participation in cross-coupling reactions . The (R)-stereochemistry is preserved throughout these transformations, enabling the construction of enantiomerically pure compound collections for structure-activity relationship (SAR) studies. Procurement of the single (R)-enantiomer ensures that all library members maintain defined stereochemistry, facilitating unambiguous interpretation of stereochemical SAR in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(Bromomethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.